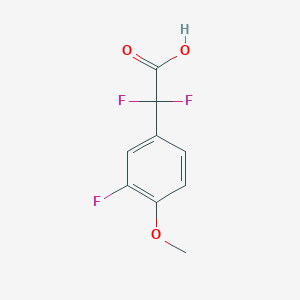
1-(Cyclopropylmethoxy)-2-iodocyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethoxy)-2-iodocyclooctane is an organic compound characterized by a cyclooctane ring substituted with a cyclopropylmethoxy group and an iodine atom. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the iodine atom and the cyclopropylmethoxy group imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethoxy)-2-iodocyclooctane typically involves several steps:
Cyclopropylmethanol Preparation: Cyclopropylmethanol can be synthesized through the reaction of cyclopropylmethyl bromide with a suitable base, such as sodium hydroxide, in an aqueous medium.
Cyclooctanol Formation: Cyclooctanol is prepared by the reduction of cyclooctanone using a reducing agent like sodium borohydride.
Etherification: Cyclooctanol is then reacted with cyclopropylmethanol in the presence of an acid catalyst to form 1-(Cyclopropylmethoxy)cyclooctane.
Iodination: The final step involves the iodination of 1-(Cyclopropylmethoxy)cyclooctane using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(Cyclopropylmethoxy)-2-iodocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of cyclooctanone derivatives.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cyclooctane derivatives.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethoxy)-2-iodocyclooctane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of cycloalkane derivatives on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Cyclopropylmethoxy)-2-iodocyclooctane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylmethoxy group and iodine atom can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethoxy)-2-iodocyclooctane can be compared with other cyclooctane derivatives, such as:
1-(Cyclopropylmethoxy)-2-bromocyclooctane: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Cyclopropylmethoxy)-2-chlorocyclooctane:
1-(Cyclopropylmethoxy)-2-fluorocyclooctane: The presence of a fluorine atom imparts unique properties, making it useful in different contexts.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H21IO |
|---|---|
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
1-(cyclopropylmethoxy)-2-iodocyclooctane |
InChI |
InChI=1S/C12H21IO/c13-11-5-3-1-2-4-6-12(11)14-9-10-7-8-10/h10-12H,1-9H2 |
InChI-Schlüssel |
ZBHRIBVGHPUBCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(CC1)OCC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)

![6',7'-Dihydro-5'H-spiro[oxane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13072314.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)

![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)
![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)

![4-Amino-3-[(2-methylpropyl)amino]benzoic acid](/img/structure/B13072362.png)

